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Compound of Interest

Compound Name: Trimethyl thiophosphate

Cat. No.: B087166

CAS Number: 152-18-1

This technical guide provides a comprehensive overview of trimethyl thiophosphate, also
known as O,0,0-trimethyl phosphorothioate, for researchers, scientists, and drug development
professionals. This document details its chemical and physical properties, experimental
protocols for its synthesis and application, and its toxicological profile.

Chemical and Physical Properties

Trimethyl thiophosphate is an organophosphorus compound with a range of applications
stemming from its chemical reactivity. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of Trimethyl Thiophosphate
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Property Value Reference(s)
CAS Number 152-18-1 [1]
Molecular Formula CsH903PS [1]
Molecular Weight 156.14 g/mol [1]
Appearance Colorless liquid [1]
Boiling Point 82 °C at 20 Torr
Melting Point >116 °C (decomposes)
Density 1.219 g/cm3
Solubility Soluble in chlor.oform and

methanol (sparingly).
SMILES COP(=S)(0OC)0C [1]
InChi Key XWSLYQXUTWUIKM- o

UHFFFAOYSA-N

Synthesis of Trimethyl Thiophosphate

The synthesis of O,0,0-trimethyl phosphorothioate can be achieved through the reaction of a

suitable phosphorus precursor with a methylating agent. A common industrial method involves

the reaction of phosphorus thiochloride with a methoxide source. Below is a representative

laboratory-scale experimental protocol based on analogous syntheses of related

organophosphorus compounds.

This protocol describes the synthesis of O,0,0-trimethyl phosphorothioate from phosphorus

thiochloride (PSCIs) and sodium methoxide (NaOCHs3).

Materials:

e Phosphorus thiochloride (PSCIs)

e Anhydrous methanol (CH3OH)
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e Sodium metal (Na) or commercial sodium methoxide solution
e Anhydrous diethyl ether or dichloromethane (as solvent)

o Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line,
nitrogen/argon manifold)

e Magnetic stirrer and heating mantle

e Separatory funnel

e Rotary evaporator

Procedure:

o Preparation of Sodium Methoxide Solution:

o Under an inert atmosphere (nitrogen or argon), carefully add small pieces of sodium metal
to anhydrous methanol in a flask equipped with a reflux condenser and a gas outlet. The
reaction is exothermic.

o Allow the reaction to proceed until all the sodium has dissolved. The concentration of the
resulting sodium methoxide solution should be determined by titration.

o Alternatively, a commercially available solution of sodium methoxide in methanol can be
used.

o Reaction Setup:

o In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a
thermometer, place a solution of phosphorus thiochloride in an anhydrous, inert solvent
(e.g., diethyl ether or dichloromethane).

o Cool the flask to 0-5 °C using an ice bath.

e Addition of Sodium Methoxide:
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o Slowly add the sodium methoxide solution from the dropping funnel to the stirred solution
of phosphorus thiochloride.

o Maintain the reaction temperature between 0-10 °C throughout the addition to control the
exothermic reaction.

o After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours to ensure complete reaction.

o Work-up and Purification:
o Filter the reaction mixture to remove the precipitated sodium chloride (NaCl).

Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution,

[e]

followed by water, and finally brine.

[e]

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
o The crude trimethyl thiophosphate can be purified by vacuum distillation.

Safety Precautions:

Phosphorus thiochloride is corrosive and toxic; handle it in a well-ventilated fume hood.

Sodium metal reacts violently with water; handle it with care under an inert atmosphere.

The reaction is exothermic and should be carefully controlled.

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,
and a lab coat.

Applications in Drug Development and Research

Trimethyl thiophosphate and related phosphorothioates have garnered significant interest in
drug development, primarily in the field of antisense oligonucleotides.
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Phosphorothioate oligonucleotides are analogs of natural DNA and RNA where one of the non-
bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This
modification confers resistance to nuclease degradation, enhancing their therapeutic potential.
While trimethyl thiophosphate itself is not a direct reagent in the automated solid-phase
synthesis of these molecules, the formation of the phosphorothioate linkage is a critical step.

The introduction of the phosphorothioate linkage is achieved during the synthesis cycle by a
sulfurization step, which follows the coupling of a phosphoramidite monomer.

Workflow for a Single Synthesis Cycle:

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the
support-bound nucleoside.

o Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite
monomer.

 Sulfurization: Conversion of the newly formed phosphite triester linkage to a
phosphorothioate triester.

o Capping: Acetylation of any unreacted 5'-hydroxyl groups.
Detailed Sulfurization Step:

» Reagents: A sulfur-transfer reagent is used. Common examples include 3H-1,2-benzodithiol-
3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), or 3-((dimethylamino-
methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).

o Procedure: After the coupling step, the solid support is washed, and a solution of the
sulfurizing reagent in a suitable solvent (e.g., acetonitrile/pyridine) is introduced. The reaction
is typically rapid, converting the phosphite triester to the more stable phosphorothioate
triester.

The reaction of a phosphite with a sulfurizing agent can result in the formation of a trimethyl
thiophosphate-like linkage within the oligonucleotide backbone.

Toxicology and Biological Activity
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The primary mechanism of toxicity for trimethyl thiophosphate and other organophosphates

is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of
the nervous system.

Table 2: Acute Toxicity of Trimethyl Phosphorothioates

Compound Organism Route LD50 Reference(s)

0,0,S-Trimethyl

) Rat Oral 15 mg/kg [2]
phosphorothioate

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine in
synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in
overstimulation of cholinergic receptors and disruption of nerve impulse transmission.
Organophosphates, including trimethyl thiophosphate, act as irreversible inhibitors of AChE
by phosphorylating the serine residue in the active site of the enzyme.

Visualizations
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Synthesis of Trimethyl Thiophosphate

Phosphorus Thiochloride (PSCls) Sodium Methoxide (NaOCHs3)

Reaction in Anhydrous Solvent
(0-10 °C)

:

Filtration and Aqueous Work-up

Trimethyl Thiophosphate

Click to download full resolution via product page

Caption: A generalized workflow for the laboratory synthesis of trimethyl thiophosphate.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b087166?utm_src=pdf-body-img
https://www.benchchem.com/product/b087166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Mechanism of Acetylcholinesterase (AChE) Inhibition

Active AChE
(Serine-OH in active site)

Trimethyl Thiophosphate
(Organophosphate)

Acetylcholine (ACh)

Phosphorylation
of Serine-OH

ACh Accumulation in Synapse

1
Normal Hydrolysis

—_—

Inactive (Phosphorylated) AChE CneMMETES REeEon

Overstimulation

P

Hydrolysis Blocked

Neurotoxicity

Click to download full resolution via product page

Caption: The signaling pathway of acetylcholinesterase inhibition by trimethyl thiophosphate.
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Solid-Phase Phosphorothioate Oligonucleotide Synthesis Cycle
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Caption: The four-step cycle for solid-phase synthesis of phosphorothioate oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]
e 2. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [An In-depth Technical Guide to Trimethyl
Thiophosphate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087166#trimethyl-thiophosphate-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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